

Clinical Trial Data and Efficacy of Sepantronium Bromide

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Compound Focus: Sepantronium Bromide

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The table below summarizes key clinical and preclinical findings for **Sepantronium Bromide** (YM155).

Cancer Type / Context	Study Type / Model	Dosage & Administration	Key Findings & Efficacy	References
Advanced Solid Tumors or NHL	Phase I Clinical Trial (US & Japan)	Continuous IV infusion over 168h (7 days) every 21 days	No significant differences in pharmacokinetics (AUC, C _{ss}) between US and Japanese patient populations.	[1]
Stage IV NSCLC (untreated)	Phase I/II Clinical Trial (Combination Therapy)	10 mg/m ² /day as 72h CIVI with carboplatin (AUC6) and paclitaxel (200 mg/m ²)	Favorable safety profile, but did not improve response rate. 2 partial responses (11%), median PFS 5.7 months, median OS 16.1 months.	[2]
Multiple Myeloma	Preclinical (Primary cells & cell lines)	<i>In vitro</i> treatment	Potently inhibited proliferation and induced apoptosis (IC ₅₀ range: 2 nM to 50 nM). Efficacy	[3]

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			linked to downregulation of Mcl-1 , not just survivin.	
T-cell Acute Lymphoblastic Leukemia (T-ALL)	Preclinical (MOLT-4 cell line)	<i>In vitro</i> treatment	Induced apoptosis and significantly increased expression of P53, MiR-9, caspase 3 while decreasing survivin, Bcl-2, and EMT factors.	[4]
Prostate & Renal Carcinoma	Preclinical (Various cell lines)	<i>In vitro</i> treatment	Rapidly suppresses mTORC1 signaling via AMPK activation, leading to loss of Cyclin Ds and suppression of global protein synthesis.	[5]
Breast Cancer	Preclinical (MCF-7 resistant cell line)	<i>In vitro</i> treatment	Chronic exposure led to adaptive resistance via DNA damage-response pathways , not through survivin downregulation.	[6]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies for key experiments cited in the tables.

- **Cell Viability (MTT/CTG) Assay:** Used across studies [7] [4] [6]. Cells are seeded in 96-well plates and treated with serial dilutions of YM155. After a set period (e.g., 72 hours), MTT dye or CellTiter-Glo reagent is added. The signal, proportional to the number of viable cells, is measured with a plate reader. This data is used to calculate half-maximal inhibitory concentration (IC50) values.
- **Apoptosis Detection via Flow Cytometry:** Used in [4] [3]. After YM155 treatment, cells are stained with Annexin V-FITC and Propidium Iodide (PI). Flow cytometry then distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

- **Gene Expression Analysis (qRT-PCR):** A key method in [4]. Total RNA is extracted from treated and control cells, reverse-transcribed into cDNA, and then analyzed by quantitative real-time PCR using gene-specific primers to measure changes in the expression of target genes like survivin, Bcl-2, and caspase-3.
- **Western Blotting:** Used to study protein-level changes, as in [5]. Proteins are extracted from cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., survivin, phospho-proteins, Cyclin Ds) to detect changes in expression or post-translational modification.

Mechanisms of Action and Signaling Pathways

The research indicates that YM155's mechanism extends beyond its initial identification as a survivin suppressant. The following diagram synthesizes its multifaceted molecular actions as described in the studies.

Interpretation of Clinical Translation

The journey of YM155 from promising preclinical data to modest clinical outcomes offers critical insights for drug development professionals.

- **Mixed Clinical Efficacy:** While the drug was well-tolerated in trials [1] [2], its efficacy as a single agent or in combination has been limited. The phase II study in NSCLC combining YM155 with carboplatin and paclitaxel failed to improve the response rate over the chemotherapy backbone alone [2].
- **The Biomarker Challenge:** A significant hurdle has been the lack of a reliable predictive biomarker. The drug's mechanism is now understood to be multi-targeted, involving DNA damage [6] and downregulation of Mcl-1 [3], not solely survivin suppression. This explains why survivin levels alone may not predict patient response.
- **Overcoming Resistance:** Preclinical models suggest that resistance to YM155 can arise from adaptive responses to persistent DNA damage [6]. This resistance may be overcome by co-targeting the DNA damage response or cellular detoxification pathways, offering a rationale for novel combination strategies.

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